molecular formula C4H2Br2N2 B1419067 3,5-Dibromopyridazine CAS No. 1196155-35-7

3,5-Dibromopyridazine

Cat. No.: B1419067
CAS No.: 1196155-35-7
M. Wt: 237.88 g/mol
InChI Key: DRNLOOKBPHONSJ-UHFFFAOYSA-N
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Description

3,5-Dibromopyridazine is a heterocyclic compound belonging to the pyridazine family. It is a halogenated derivative of pyridazine, characterized by the presence of two bromine atoms at the 3 and 5 positions on the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromopyridazine typically involves the bromination of pyridazine. One common method includes the reaction of pyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromopyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

3,5-Dibromopyridazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3,5-Dibromopyridazine involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridazine ring play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its unique structure allows it to interact with biological targets, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibromopyridazine
  • 2,5-Dibromopyridazine
  • 3,5-Dichloropyridazine

Comparison

3,5-Dibromopyridazine is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and potential applications. Compared to 3,6-Dibromopyridazine, the 3,5-isomer has different electronic and steric properties, leading to distinct reactivity patterns. Similarly, 2,5-Dibromopyridazine and 3,5-Dichloropyridazine have different halogen atoms or positions, resulting in variations in their chemical behavior and applications .

Properties

IUPAC Name

3,5-dibromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-4(6)8-7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNLOOKBPHONSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657781
Record name 3,5-Dibromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-35-7
Record name 3,5-Dibromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromopyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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